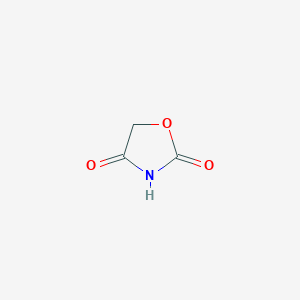

2,4-Oxazolidinedione

説明

Historical Trajectories in Oxazolidinedione Research

The journey of oxazolidinedione research began with early explorations into its synthesis and fundamental properties. The parent compound, 2,4-oxazolidinedione, is a white solid that can be synthesized by treating chloroacetamide with bicarbonate. wikipedia.org The first significant therapeutic application of an oxazolidinone derivative emerged in the 1940s with the antimicrobial agent furazolidone. benchchem.comresearchgate.net This was followed by the development of cycloserine, a 3-oxazolidinone derivative, in 1956 as an antitubercular drug. benchchem.comnih.govebsco.com

A pivotal moment in the history of oxazolidinone research occurred in the late 1980s with the discovery of a new class of synthetic antibacterial agents, the N-aryl-oxazolidinones, by E.I. du Pont de Nemours & Company. researchgate.netnih.gov This discovery paved the way for extensive medicinal chemistry campaigns, notably by Pharmacia & Upjohn, which led to the development of Linezolid (B1675486). benchchem.comnih.gov Approved by the U.S. Food and Drug Administration (FDA) in 2000, Linezolid became the first commercially available antibiotic of this new class, marking a significant milestone in treating infections caused by resistant Gram-positive bacteria. benchchem.commdpi.comnih.gov

The success of Linezolid spurred further research, leading to the development of second-generation oxazolidinones like Tedizolid, which received FDA approval in 2014. ebsco.comwikipedia.org More recent additions include Contezolid, which was approved in China in 2021 for treating complicated skin and soft tissue infections. nih.gov The timeline below highlights key milestones in the development of oxazolidinone-based therapeutics.

| Year | Milestone | Compound/Class | Significance |

| 1940s | Discovery | Furazolidone | First therapeutic application of an oxazolidinone derivative as an antimicrobial agent. benchchem.comresearchgate.net |

| 1956 | Development | Cycloserine | An antitubercular drug based on the 3-oxazolidinone scaffold. benchchem.comnih.govebsco.com |

| Late 1980s | Discovery | N-aryl-oxazolidinones | A new class of synthetic antibacterial agents. researchgate.netnih.gov |

| 2000 | FDA Approval | Linezolid | The first commercially available oxazolidinone antibiotic. benchchem.commdpi.comnih.gov |

| 2014 | FDA Approval | Tedizolid | A second-generation oxazolidinone antibiotic. ebsco.comwikipedia.org |

| 2021 | Approval in China | Contezolid | A newer oxazolidinone for complicated skin and soft tissue infections. nih.gov |

Academic Significance of this compound Scaffold in Medicinal Chemistry

The this compound scaffold holds immense academic significance in medicinal chemistry due to its versatile biological activities and its role as a key pharmacophore. rsc.orgresearchgate.net This five-membered heterocyclic ring is a structural component in a wide array of therapeutic agents, demonstrating efficacy as antibacterial, anticonvulsant, and anticancer agents. ontosight.aiontosight.aiajrconline.org

The structural rigidity and stereochemical features of the this compound ring are crucial for its biological activity. benchchem.com It can act as a bioisostere for other chemical groups like carbamates and amides, offering improved metabolic and chemical stability. researchgate.net This stability is attributed to the cyclized carbamate (B1207046) structure, which is less susceptible to hydrolysis compared to its non-cyclic counterparts. benchchem.com

Structure-activity relationship (SAR) studies have been instrumental in understanding how modifications to the this compound scaffold influence its pharmacological properties. ontosight.aivulcanchem.com These studies have guided the design and synthesis of new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. ontosight.aiontosight.ai For instance, research has shown that specific substitutions on the oxazolidinedione ring can modulate its antimicrobial activity and spectrum. ontosight.ai The development of numerous analogs has led to the discovery of compounds with potent activity against various pathogens, including multidrug-resistant bacteria. nih.govrsc.org

The academic interest in 2,4-oxazolidinediones extends beyond antimicrobial agents. Researchers have explored their potential as:

Anticonvulsants: The parent structure is the basis for several anticonvulsant drugs. wikipedia.orgontosight.ai

Anticancer agents: Certain derivatives have been shown to induce apoptosis in cancer cells. ontosight.aiajrconline.org

Insulin (B600854) sensitizers: Novel derivatives have demonstrated antidiabetic activities. researchgate.netacs.org

Mineralocorticoid receptor antagonists: Benzimidazole oxazolidinediones have been identified as a novel class of potent and selective antagonists. acs.orgnih.gov

Classification of Oxazolidinedione Isomers in Pharmaceutical Contexts

Oxazolidinones can exist as different structural isomers depending on the relative positions of the oxygen and nitrogen atoms within the five-membered ring. nih.govajrconline.org The primary isomers of pharmaceutical relevance are 2-oxazolidinone (B127357), 4-oxazolidinone, and 5-oxazolidinone. wikipedia.org

Among these, the This compound structure, which is a dione (B5365651), is a prominent scaffold in medicinal chemistry. It is important to distinguish this from the mono-oxo oxazolidinones. The oxazolidinediones themselves are a class of compounds containing an oxazolidine (B1195125) ring with two ketone groups. hmdb.ca

The main isomers based on the position of the carbonyl groups are:

This compound: This is the most extensively studied isomer and the focus of this article. It is the parent structure for a variety of anticonvulsant drugs and a key component in numerous other therapeutic agents. wikipedia.org

2,5-Oxazolidinedione: This isomer has also been a subject of chemical synthesis and investigation. sigmaaldrich.com

Within the broader class of oxazolidinones (mono-oxo), the 2-oxazolidinone isomer is the most investigated in drug discovery. rsc.orgresearchgate.net It is the core of successful antibiotics like Linezolid and Tedizolid. nih.govrsc.org The 4-oxazolidinone derivatives have also been explored for their potential biological activities, including antimicrobial and anticancer properties. ontosight.aiontosight.ai The table below summarizes the key oxazolidinedione isomers and their significance.

| Isomer | Key Features | Examples of Derivatives/Applications |

| This compound | Parent structure for anticonvulsants, scaffold for various therapeutic agents. wikipedia.org | Trimethadione (B1683041), Paramethadione (B1678424). cymitquimica.com |

| 2,5-Oxazolidinedione | A structural isomer with distinct chemical properties. sigmaaldrich.com | Used in synthetic chemistry. |

It is the unique arrangement of heteroatoms and carbonyl groups in the This compound ring that imparts the specific chemical and biological properties that have made it a cornerstone of modern medicinal chemistry research. benchchem.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO3/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWNFYYYZFRNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894083 | |

| Record name | 2,4-Oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2346-26-1, 12770-97-7 | |

| Record name | 2,4-Oxazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2346-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Oxazolidenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002346261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012770977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Oxazolidinedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-OXAZOLIDENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R22D15229R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,4 Oxazolidinedione and Its Derivatives

Established Synthetic Pathways for the Oxazolidinedione Ring System

The core 2,4-oxazolidinedione structure is typically assembled through cyclization or condensation reactions involving readily available precursors. These methods often leverage the reactivity of nitrogen and oxygen functionalities to form the five-membered heterocyclic ring.

Cyclization Reactions in Oxazolidinedione Synthesis

Several cyclization strategies have been established for the synthesis of the this compound ring system. A fundamental approach involves the cyclization of N-(hydroxymethyl)urea derivatives ontosight.ai. Similarly, the reaction of urea (B33335) with glyoxylic acid can also lead to the formation of the oxazolidinedione ring ontosight.ai.

More sophisticated cyclization methods include:

Carboxylative Cyclization: Tandem phosphorus-mediated carboxylative condensation reactions between primary amines and α-ketoesters, followed by base-catalyzed cyclization, provide a novel and convenient route to various oxazolidine-2,4-diones using atmospheric carbon dioxide under mild, transition-metal-free conditions rsc.org.

Metal-Catalyzed Cyclizations: The cyclization of amino alcohol carbamates, often followed by copper-catalyzed cross-coupling with aryl iodides, yields N-aryl oxazolidinones in good yields organic-chemistry.org. Gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates allows for the synthesis of 5-methylene-1,3-oxazolidin-2-ones organic-chemistry.org. Furthermore, cationic Au(I) complexes can convert N-Boc-protected alkynylamines into alkylidene 2-oxazolidinones or 2-oxazinones organic-chemistry.org.

CO₂ Cycloaddition: The cycloaddition of carbon dioxide with β-aminoalcohols or aziridines represents an environmentally friendly approach, often facilitated by various catalytic systems beilstein-journals.orgionike.com.

Epoxide and Isocyanate Reactions: The cycloaddition of epoxides with isocyanates is a well-established method for preparing 2-oxazolidinones, which can be promoted by both metal and organocatalysts researchgate.netnih.govbeilstein-journals.org.

Electrochemical Methods: Electrochemically mediated fixation of CO₂ in the presence of a copper catalyst enables a three-component cyclization reaction to synthesize functionalized oxazolidine-2,4-diones researchgate.net.

Phosgene-Free Routes: Alternative phosgene-free routes include the reaction between epoxides and carbamates, followed by intramolecular cyclization ionike.com. The synthesis of this compound derivatives can also be achieved by reacting amino alcohols with carbonyldiimidazole scispace.com or through the cyclization of N-protected amino alcohols using reagents like CbzCl followed by sodium hydride scispace.com.

Condensation Reactions in Oxazolidinedione Scaffold Construction

Condensation reactions are frequently employed to construct the this compound scaffold. These often involve the reaction of bifunctional molecules to form the heterocyclic ring.

Key condensation strategies include:

α-Hydroxy Acid Derivatives: The condensation of α-hydroxy acid amides with dialkyl carbonates, typically in the presence of alkoxide bases, is a widely used method ujconline.net. Similarly, the condensation of urea with esters of aryl tartronic acids can lead to oxazolidine-2,4-diones ujconline.net.

Tandem Condensation-Cyclization: A tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by cyclization, offers a one-pot synthesis of oxazolidine-2,4-diones using atmospheric CO₂ rsc.org.

Ureido Cyclization: The ureido cyclization of N-(2-hydroxyethyl)piperidine-4-carboxamide with phosgene (B1210022) or triphosgene (B27547) is a method for forming the oxazolidine-2,4-dione ring .

Oxidation of Thio-Analogs: The oxidation of 3-(piperidin-4-yl)-2-thioxoimidazolidin-4-one with hydrogen peroxide under acidic conditions can yield the corresponding dione (B5365651) .

α-Ketol Condensations: The condensation of α-ketols with isocyanates, followed by oxidative cleavage of the exocyclic double bond, provides access to 5,5-disubstituted 1,3-oxazolidine-2,4-diones researchgate.net.

Asymmetric Synthesis and Chiral Induction in this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is critical for their application as chiral auxiliaries and in the development of stereochemically defined pharmaceuticals.

Chiral Auxiliaries: Chiral oxazolidinones, particularly the Evans' auxiliaries, are extensively used to control stereochemistry in asymmetric synthesis, influencing reactions such as alkylations, aldol (B89426) condensations, and conjugate additions researchgate.netwikipedia.orgnih.govwilliams.edubenchchem.comsigmaaldrich.comacs.orgnih.gov. These auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a reaction.

Catalytic Asymmetric Synthesis: Enantiopure 2-oxazolidinones are often prepared from optically pure epoxide substrates via catalytic methods involving metal or organocatalysts researchgate.netnih.gov. Chiral organoselenium compounds can catalyze the enantioselective synthesis of 2-oxazolidinones from N-Boc amines and alkenes organic-chemistry.org. Metal-free, enantioselective intermolecular oxyamination of alkenes is achievable through organoiodine(I/III) chemistry organic-chemistry.org.

Enzyme-Catalyzed Transformations: Asymmetric O-acetylation of α-hydroxyvalerate derivatives using immobilized lipases, followed by cyclization, is a biochemical approach to synthesize enantiomerically enriched this compound compounds nih.govacs.org.

Asymmetric Hydrogenation: The ruthenium(II)–NHC-catalyzed asymmetric hydrogenation of 2-oxazolones offers an efficient route to optically active 4-substituted 2-oxazolidinones with high enantioselectivities rsc.org.

Stereochemical Control Mechanisms: The stereochemical outcome can be influenced by the conformational preferences of chiral auxiliaries, sometimes driven by allylic strain, which dictates the torquoselectivity of ring closure nih.gov. While oxazolidinones are prominent chiral auxiliaries, other chiral entities like camphorsultam have also demonstrated superior asymmetric induction in specific contexts wikipedia.org.

Stereoselective Functionalization: Methods have been developed for the stereoselective α-tertiary alkylation of N-(arylacetyl)oxazolidinones using zirconium enolates, enabling the formation of quaternary stereocenters with high diastereoselectivity nih.gov.

Synthesis of Specific Enantiomers: Targeted syntheses, such as that of (S)-4-phenyl-2-oxazolidinone, have been achieved using safer reagents and processes google.com. Additionally, N-aryl-(5R)-hydroxymethyl-2-oxazolidinones can be efficiently synthesized from N-aryl carbamates under mild conditions orgsyn.org.

Novel Reagents and Catalytic Approaches in Oxazolidinedione Synthesis

Recent advancements have introduced innovative reagents and catalytic systems that enhance the efficiency, selectivity, and sustainability of this compound synthesis.

Catalytic Systems:

Phosphorus-Based Catalysts: Tetraarylphosphonium salts (TAPS) catalyze the [3+2] coupling of isocyanates and epoxides organic-chemistry.org. Phosphonium ylide/metal halide salt complexes efficiently catalyze the reaction of epoxides with carbon dioxide organic-chemistry.org.

Metal Catalysis: Palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides is a key transformation organic-chemistry.org. Copper-catalyzed N-arylation of oxazolidinones and amides with aryl iodides, often employing specific ligands like N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO), demonstrates excellent chemoselectivity organic-chemistry.org. Gold(I) complexes facilitate the rearrangement of propargylic tert-butylcarbamates organic-chemistry.org. Iron(II)-iminopyridine complexes have emerged as effective catalysts for the regioselective synthesis of oxazolidinones from CO₂ and aziridines acs.org. Binary Mg\Fe oxides serve as recyclable catalysts for the synthesis of 2-oxazolidinones from epoxides and carbamates ionike.com.

Organocatalysis: Hydrogen-bond donor (HBD) catalytic systems are utilized for the enantiopure synthesis of N-aryl-oxazolidinones researchgate.net. Iodide anions also exhibit catalytic activity in certain reactions researchgate.net. Metal-free synthesis via ICl-induced cyclization offers another avenue acs.org.

Photocatalysis: Visible-light photocatalysis, often coupled with earth-abundant transition metal catalysis, enables intramolecular C(sp³)-H amination and oxygenation of carbamates organic-chemistry.org.

Electrocatalysis: Electrochemical mediation, in conjunction with copper catalysts, facilitates three-component cyclization reactions for the synthesis of oxazolidine-2,4-diones using CO₂ researchgate.net.

Novel Reagents and Strategies:

CO₂ Utilization: The direct use of atmospheric carbon dioxide as a C1 building block is a prevalent theme, often enabled by novel catalytic systems beilstein-journals.orgionike.comrsc.orgresearchgate.net.

Phosgene-Free Synthesis: Significant research focuses on developing phosgene-free synthetic routes, employing reagents such as dialkyl carbonates, CO₂, or carbamates beilstein-journals.orgionike.comscispace.com.

Tandem and Multicomponent Reactions: Tandem reactions, like the phosphorus-mediated carboxylative condensation followed by cyclization rsc.org, and multicomponent reactions involving CO₂, amines, and other substrates, provide efficient synthetic pathways researchgate.netrsc.org.

Green Solvents: The use of ionic liquids, such as EmimEtSO₄ for auto-tandem catalysis mdpi.com, and deep eutectic solvents for solvent-free syntheses researchgate.net, reflects a move towards more sustainable chemical processes.

Optimization of Synthetic Yields and Stereoselectivity for 2,4-Oxazolidinediones

Achieving high yields and the desired stereoselectivity in the synthesis of 2,4-oxazolidinediones requires careful optimization of reaction parameters and catalyst systems.

Yield Optimization:

Catalyst and Ligand Screening: For metal-catalyzed reactions, such as palladium-catalyzed N-arylation, the choice of aryl bromides, phosphine (B1218219) ligands, bases, and solvents is critical for optimizing reaction outcomes organic-chemistry.org.

Reaction Conditions: Key parameters include temperature, pressure, reaction time, and reagent stoichiometry. For example, the reaction of propargylic alcohols, amines, and CO₂ with Cu(I) iodide benefits from optimized temperature, pressure, and time researchgate.net.

Catalyst Development: Highly active and selective catalysts, such as binary Mg\Fe oxides, enable efficient synthesis with good to excellent yields, and these catalysts can often be recycled without significant loss of activity ionike.com. Statistical methods like factorial design and response surface methodology (RSM) are valuable for systematically optimizing multiple reaction parameters .

Process Intensification: Techniques such as microwave or ultrasonic irradiation can significantly reduce reaction times and improve yields organic-chemistry.orgpharmacyjournal.info.

Minimizing Side Reactions: The use of additives, such as triisopropylsilyl chloride (TIPSCl), can suppress side reactivity and enhance yields organic-chemistry.org.

Stereoselectivity Optimization:

Chiral Auxiliaries: The judicious selection and application of chiral auxiliaries, like Evans' oxazolidinones, are fundamental for achieving high diastereoselectivity in alkylation reactions researchgate.netwilliams.edunih.gov.

Catalyst Design: The development of chiral catalysts, including metal complexes and organocatalysts, is central to enantioselective synthesis researchgate.netorganic-chemistry.orgrsc.org. For instance, specific lithium bases are essential for regiochemical control and successful cyclization under mild conditions in the synthesis of N-aryl-(5R)-hydroxymethyl-2-oxazolidinones orgsyn.org.

Substrate Control: In certain reactions, the inherent structure of the substrate can dictate selectivity. For example, substrate-controlled selectivity switches have been observed in three-component reactions rsc.org.

Stereochemical Principles: Understanding stereocontrol principles, such as the influence of allylic strain in transition states, is vital for designing effective asymmetric syntheses nih.gov.

The ongoing exploration of novel synthetic methodologies, catalytic systems, and optimization strategies highlights the enduring importance of this compound derivatives in chemical research and development.

Compound List

this compound

(S)-4-phenyl-2-oxazolidinone

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

3-(2-phenylethyl)-2,4-oxazolidinedione

5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione

(S)-4-benzyl-2-oxazolidinone

3,4-dimethyl-2-oxazolidinone

N-aryl-5-(R)-hydroxymethyl-2-oxazolidinones

N-(arylacetyl)oxazolidinones

3-(piperidin-4-yl)-2-thioxoimidazolidin-4-one

5,5-dimethyl-2-thio-4-oxazolidone

5,5-dimethyl-2,4-oxazolidinedione

3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione (vinclozolin)

5-Ethyl-5-phenyl-1,3-oxazolidine-2,4-dione

3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione

5,5-disubstituted 1,3-oxazolidine-2,4-diones

4-methylene-2-oxazolidinones

4-methylene-1,3-oxazolidin-2-thiones

4-oxazolin-2-ones

1,3-oxazolidine-2,4-diones

2-Thio-4-Oxazolidones

5-ene-4-thiazolidinones

2-imino-4-thiazolidinone

2,4-thiazolidinedione (B21345)

5,5-bishydroxymetyl-2-imino-4-thiazolidinone

Isatin-thiazolidinone conjugates

5-ene-2,3-disubstituted-4-thiazolidinones

1,3-oxazolidine-2,4-diones

2-oxo-1,3-oxazolidine-5-carboxylates

3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine

(R)-glycidyl butyrate (B1204436)

N-Boc amines

Propargylic tert-butylcarbamates

N-Boc-protected alkynylamines

N-aryl carbamates

α-hydroxyvalerate

α-ketoesters

Primary amines

Epoxides

Isocyanates

Carbon dioxide (CO₂)

β-aminoalcohols

Aziridines

N-(hydroxymethyl)urea

Urea

Glyoxylic acid

α-hydroxy amides

α-ketols

N-(2-hydroxyethyl)piperidine-4-carboxamide

N-aryl isocyanates

Carbamates

Amide alkenes

Propargylic amines

Ynamides

N-acyloxazolidinones

Zirconium enolates

Tertiary alkyl halides

Chlorosulfonyl isocyanate

Salicylaldehydes

Benzylamines

β-dicarbonyl compounds

Ninhydrin

Isatoic anhydride (B1165640)

Aliphatic/aromatic amines

2-oxazolones

β-chalcogen amines

2-haloethylamines

N-activated 2-oxazolidinones

Non-activated 2-oxazolidinone (B127357) rings

Hydantoin

Spirohydantoins

Spirooxazolidinediones

Histone Acetyltransferases (HATs)

p300/CBP

Histone deacetylases (HDACs)

Panobinostat

Vorinostat

Manzacidin B

Cytovaricin

Pregabalin

(-)-aurantioclavine

Vinclozolin

Structure Activity Relationship Sar Studies of 2,4 Oxazolidinedione Derivatives

Positional Substitution Effects on Biological Activity of 2,4-Oxazolidinediones

The 2,4-oxazolidinedione scaffold offers multiple positions for chemical modification, allowing for the fine-tuning of biological activity. The nature and position of substituents significantly impact how these derivatives interact with biological targets.

Influence of Substituents at the 4-Position

The 4-position of the this compound ring features a carbonyl group. While direct substitution on the carbonyl carbon is not a typical modification strategy in SAR studies, the electronic characteristics and hydrogen-bonding capabilities of this carbonyl are vital for molecular recognition. Modifications at other positions, such as the 3 or 5 positions, can indirectly influence the electronic environment of the 4-carbonyl, thereby affecting its reactivity or its ability to engage in hydrogen bonding interactions with biological targets ontosight.aiontosight.ai. Medicinal chemists often focus on maintaining the integrity of this carbonyl group or ensuring its appropriate electronic character for optimal target binding.

Stereochemical Influence on Pharmacological Profiles of 2,4-Oxazolidinediones

The introduction of substituents at the 5-position frequently creates a chiral center, leading to the existence of enantiomers. The stereochemistry at this position can exert a profound influence on the pharmacological profile of this compound derivatives. Biological systems, being inherently chiral, often exhibit stereoselective interactions with drug molecules. Consequently, one enantiomer may display significantly higher potency, a different spectrum of efficacy, or a distinct mechanism of action compared to its counterpart. Research has demonstrated that for many this compound-based drugs, specific stereoisomers are responsible for the desired therapeutic effect, while the other enantiomer might be less active, inactive, or even contribute to adverse effects nih.govnih.govbenchchem.comnih.govontosight.ai. Therefore, precise control and understanding of stereochemistry at the 5-position are paramount for optimizing drug efficacy and safety.

Bioisosteric Replacement Strategies for Enhanced this compound Activity

Bioisosteric replacement is a well-established strategy in medicinal chemistry used to improve the pharmacological properties of lead compounds. For 2,4-oxazolidinediones, this can involve substituting key atoms or functional groups within the core ring system or its substituents with chemically similar entities. The goal is to retain or enhance biological activity while potentially improving pharmacokinetic properties, such as metabolic stability, solubility, or bioavailability ontosight.aiontosight.aiopenaccessjournals.comopenaccessjournals.com. For instance, replacing the carbonyl oxygen at position 4 with a sulfur atom (forming a 2-thio-4-oxazolidinedione) or exploring different heterocyclic ring systems that mimic the oxazolidinedione scaffold could lead to novel derivatives with altered binding affinities or improved drug-like characteristics. Similarly, replacing specific substituents with their bioisosteres can fine-tune lipophilicity, hydrogen-bonding capacity, and electronic distribution to achieve optimal target engagement.

Physicochemical Property Modulation for Optimized this compound Efficacy

Optimizing the physicochemical properties of this compound derivatives is crucial for achieving desired efficacy and favorable pharmacokinetic profiles. Properties such as lipophilicity (often quantified by logP), aqueous solubility, and acidity (pKa) can be modulated through strategic chemical modifications of substituents. For example, increasing lipophilicity by introducing longer alkyl chains or aromatic rings can enhance a derivative's ability to cross biological membranes, potentially improving absorption and distribution. However, excessive lipophilicity can lead to poor aqueous solubility and increased binding to plasma proteins, which may reduce the free drug concentration available for therapeutic action. Conversely, incorporating polar functional groups can improve solubility but might hinder membrane permeability. Therefore, a careful balance is sought, often guided by SAR studies, to achieve an optimal physicochemical profile that supports efficient absorption, distribution, metabolism, and excretion (ADME) properties, ultimately leading to enhanced therapeutic efficacy researchgate.netontosight.ai.

Data Tables

The following tables illustrate typical SAR findings for this compound derivatives, based on common research trends in medicinal chemistry.

Table 1: Influence of 3-Position Substituents on Biological Activity (Illustrative data for a hypothetical anticonvulsant activity assay)

| Compound ID | 3-Position Substituent (R3) | 5-Position Substituent (R5) | Biological Activity (e.g., ED50, mg/kg) | Notes |

| A | H | Phenyl | >200 | Low activity |

| B | Methyl | Phenyl | 150 | Moderate activity |

| C | Benzyl | Phenyl | 80 | Good activity |

| D | 4-Chlorobenzyl | Phenyl | 65 | Enhanced activity |

| E | Phenyl | Phenyl | 110 | Moderate activity, different profile |

Table 2: Influence of 5-Position Substituents on Biological Activity (Illustrative data for a hypothetical anticonvulsant activity assay)

| Compound ID | 3-Position Substituent (R3) | 5-Position Substituent (R5) | Biological Activity (e.g., ED50, mg/kg) | Notes |

| F | Benzyl | H | >200 | Low activity |

| G | Benzyl | Methyl | 180 | Moderate activity |

| H | Benzyl | Ethyl | 120 | Good activity |

| I | Benzyl | Phenyl | 80 | Potent activity |

| J | Benzyl | 4-Hydroxyphenyl | 95 | Good activity, potential for H-bonding |

Pharmacological Mechanisms and Biological Activities of 2,4 Oxazolidinedione Derivatives

Antimicrobial Activities of 2,4-Oxazolidinedione Derivatives

Oxazolidinones represent a pivotal class of synthetic antibacterial agents, distinguished by their efficacy against a broad spectrum of Gram-positive bacteria, including strains resistant to other antimicrobial classes researchgate.netnih.govoup.comoup.com. Their unique mechanism of action, differentiating them from other protein synthesis inhibitors, underpins their therapeutic value.

Mechanism of Ribosomal Protein Synthesis Inhibition by Oxazolidinones

The primary mechanism by which oxazolidinones exert their antimicrobial effect is through the inhibition of bacterial protein synthesis. This inhibition occurs early in the translation process, specifically by interfering with the formation of the initiation complex oup.comoup.comorthobullets.comnih.govnih.govsemanticscholar.org.

Inhibition of DNA Gyrase and Topoisomerase IV by Specific this compound Analogs

While the primary antimicrobial action of oxazolidinones targets protein synthesis, certain novel analogs have been designed to incorporate additional pharmacophores, resulting in dual mechanisms of action. Hybrid compounds that combine oxazolidinone and quinolone structures have demonstrated the capacity to inhibit bacterial DNA gyrase and topoisomerase IV nih.govresearchgate.netnih.govuea.ac.ukasm.org. These enzymes are vital for bacterial DNA replication, transcription, and repair. By inhibiting these topoisomerases, these hybrid molecules disrupt bacterial DNA synthesis, thereby offering a broader spectrum of activity and the potential to overcome resistance mechanisms associated with existing quinolone antibiotics nih.govresearchgate.netnih.govasm.org. For example, novel oxazolidinone-quinolone hybrids have exhibited potent activity against both Gram-positive and Gram-negative pathogens, including strains resistant to linezolid (B1675486) and ciprofloxacin (B1669076) nih.gov.

Anticonvulsant Properties of this compound Derivatives

Beyond their antimicrobial applications, this compound derivatives have a significant historical and ongoing role in anticonvulsant therapy ontosight.aijaypeedigital.comwikidoc.orgontosight.aidrugs.comajrconline.orgnih.govmdpi.comresearchgate.net. Historically, compounds such as trimethadione (B1683041) and paramethadione (B1678424) were among the initial treatments for absence seizures (petit mal epilepsy) jaypeedigital.comdrugs.comnih.govwikipedia.org.

Trimethadione, a member of the oxazolidinedione chemical class, was identified in 1945 for its efficacy in treating absence epilepsy jaypeedigital.com. Paramethadione, an analog of trimethadione, received FDA approval in 1949 and was also utilized for absence seizures nih.govwikipedia.org. However, these early oxazolidinediones were associated with considerable toxicity and teratogenicity, leading to their discontinuation or restricted clinical use in many regions jaypeedigital.comdrugs.comwikipedia.org.

Current research continues to explore novel oxazolidinone derivatives for their anticonvulsant potential. For instance, a triazolyl-oxazolidinone derivative, PH-192, has demonstrated anticonvulsant protection comparable to phenytoin (B1677684) in rodent models of chemically and electrically induced seizures, with minimal observable side effects ajrconline.orgmdpi.comresearchgate.net. Ongoing research focuses on structure-activity relationships to optimize these new derivatives for enhanced efficacy and safety in managing neurological conditions such as epilepsy ontosight.aiajrconline.orgmdpi.comresearchgate.net.

Compound List

References (Indices correspond to the search results)

pnas.org, orthobullets.com, asm.org, doi.org, researchgate.net, researchgate.net, mdpi.com, nih.gov, nih.gov, nih.gov, nih.gov, researchgate.net, ontosight.ai, jaypeedigital.com, wikidoc.org, mdpi.com, oup.com, patsnap.com, oup.com, ontosight.ai, drugs.com, nih.gov, europeanreview.org, researchgate.net, scirp.org, asm.org, nih.gov, asm.org, pnas.org, nih.gov, semanticscholar.org, asm.org, mdpi.com, researchgate.net, wikipedia.org, oup.com, uea.ac.uk, asm.org, asm.org, ajrconline.org, nih.gov, nih.gov, asm.org, mdpi.com, researchgate.net,

Receptor-Level Interactions: 5-HT Receptor Modulation

The serotonergic system, mediated by various 5-hydroxytryptamine (5-HT) receptors, plays a crucial role in regulating mood, cognition, and physiological processes. Certain this compound derivatives have been investigated for their affinity and interaction with these receptors. Studies have shown that derivatives incorporating specific structural modifications, such as the replacement of piperazine (B1678402) with aniline (B41778) moieties, can yield compounds with notable affinity for 5-HT1A and 5-HT2A receptors researchgate.net. These compounds can act as either agonists or antagonists, suggesting their potential in modulating serotonergic neurotransmission. For instance, compounds have been synthesized and tested for their anticonvulsant activity and their affinity towards 5-HT1A/2A receptors, with some exhibiting significant anticonvulsant properties comparable to standard drugs like phenytoin researchgate.net. The 5-HT2A receptor, in particular, has been implicated in disorders such as schizophrenia, depression, and anxiety, making its modulation a key target in psychopharmacology researchgate.netnih.gov.

Neuroprotective Effects of 2,4-Oxazolidinediones

The this compound class of compounds has demonstrated promising neuroprotective properties, positioning them as potential candidates for the treatment of neurological disorders ontosight.ai. Specifically, derivatives like 5,5-diphenyl-2,4-oxazolidinedione and its sodium salt have been explored for their potential benefits in models of neurological conditions ontosight.ai. While detailed mechanisms are still under investigation, the structural features of these compounds suggest they can interact with biological targets relevant to neuroprotection. For example, a related thiazolidine-2,4-dione derivative exhibited neuroprotective effects in cellular models of tauopathy and in animal models of memory impairment, by reducing key markers of neuronal damage and improving cognitive function nih.gov. This suggests that the broader oxazolidinedione scaffold may offer a basis for developing agents that safeguard neuronal health.

Antidiabetic and Metabolic Regulatory Activities of this compound Derivatives

This compound derivatives have emerged as significant agents in the management of diabetes and metabolic disorders, primarily through their ability to act as insulin (B600854) sensitizers and regulate glucose and lipid metabolism. Studies comparing these derivatives to their thiazolidinedione counterparts have indicated that certain oxazolidinediones can exhibit superior antidiabetic activity nih.govcapes.gov.brresearchgate.netacs.org. These compounds have shown potent glucose- and lipid-lowering effects in preclinical models of obesity and diabetes, such as KKAy mice and Wistar fatty rats nih.govcapes.gov.brresearchgate.netacs.org. A key mechanism underlying these effects is their interaction with Peroxisome Proliferator-Activated Receptors (PPARs).

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

PPARs are a group of nuclear receptor proteins that regulate gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARs, particularly PPARγ and PPARα, is a well-established strategy for treating type 2 diabetes and dyslipidemia plos.orgwikipedia.org.

Several this compound derivatives have been synthesized and evaluated for their PPARγ agonistic activity. For instance, compound (R)-(+)-64, a specific 5-substituted this compound derivative, demonstrated potent agonistic activity towards PPARγ with an EC50 value of 8.87 nM nih.govacs.org. This potent PPARγ agonism is considered a primary contributor to its significant glucose-lowering effects in diabetic animal models, where it proved to be substantially more effective than the established antidiabetic drug pioglitazone (B448) nih.govacs.org. Quantitative structure-activity relationship (QSAR) studies have also been employed to model and predict the PPARγ agonistic activities of oxazolidinedione derivatives, identifying key structural features that enhance binding and activity nih.govresearchgate.net.

The development of dual PPARα/PPARγ agonists offers a therapeutic advantage by potentially combining the benefits of activating both receptors, such as improved glycemic control and lipid profiles, while potentially mitigating side effects associated with selective agonists plos.org. Oxazolidinone-based compounds have been designed to target both PPAR subtypes. For example, certain oxazolidinone derivatives have been identified as dual PPARα/PPARγ agonists, with some also showing a reduction in food intake in rat models csic.esnih.gov. These dual-acting compounds validate the oxazolidinone scaffold as a template for developing ligands with combined PPAR activity nih.govresearchgate.netcsic.esnih.gov.

Anticancer and Cytotoxic Mechanisms of this compound Derivatives

This compound derivatives have also garnered attention for their potential anticancer and cytotoxic activities. Research has focused on synthesizing novel derivatives and evaluating their efficacy against various cancer cell lines, exploring their mechanisms of action, which often involve inducing apoptosis and modulating cell cycle progression.

Some oxazolidinedione derivatives have demonstrated significant cytotoxic effects against cancer cells, while exhibiting low toxicity to normal cells, suggesting selective anticancer potential. For instance, LPSF/NBM-1 and LPSF/NBM-2 displayed notable cytotoxic activity against HL-60 and MOLT-4 cell lines, with IC50 values in the range of 51-55 µM benthamdirect.com. Compound NB-4 showed particularly high cytotoxicity against Jurkat cells (IC50=15.19 µM), and NB-3 was effective against HL-60 cells (IC50=17.84 µM), while NB-5 inhibited the growth of all tested tumor cell lines researchgate.net. Furthermore, hybrids incorporating dehydroabietic acid and an oxazolidinone moiety, such as compound 4j, exhibited potent cytotoxicity across multiple cancer cell lines (IC50 values ranging from 3.82 to 17.76 µM) with good selectivity over normal liver cells mdpi.com.

The mechanisms underlying the anticancer activity of these compounds are diverse. Several derivatives have been shown to induce apoptosis, a programmed cell death pathway crucial for eliminating cancer cells researchgate.netmdpi.comontosight.ai. For example, compound 4j was found to induce apoptosis in MGC-803 cells in a dose-dependent manner and arrest the cell cycle in the G1 phase mdpi.com. Other oxazolidinone derivatives have been observed to increase the percentage of cells in the G2/M phase and promote cell death benthamdirect.com. Additionally, these compounds can modulate the expression of genes involved in apoptosis, endoplasmic reticulum stress, necroptosis, and inflammation researchgate.net. Molecular docking studies have also suggested potential interactions with enzymes like Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer benthamdirect.com.

Therapeutic Potential and Research Applications of 2,4 Oxazolidinedione Derivatives

Development of Novel Antibiotics for Multidrug-Resistant Pathogens

Oxazolidinones are a novel class of synthetic antibiotics primarily known for their potent activity against Gram-positive bacteria scirp.orgnih.govebsco.comresearchgate.nettoku-e.comtaylorandfrancis.comscirp.orgresearchgate.netnih.gov. Their mechanism of action involves inhibiting bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S ribosomal subunit, thereby preventing the formation of the 70S ribosomal complex scirp.orgscirp.org. This unique mechanism of action means there is typically no cross-resistance with other protein synthesis inhibitors scirp.orgresearchgate.net.

Oxazolidinones exhibit broad-spectrum activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP) scirp.orgnih.govebsco.comresearchgate.nettoku-e.comtaylorandfrancis.comscirp.orgresearchgate.netnih.govnih.govfrontiersin.org. Linezolid (B1675486), the first oxazolidinone approved for clinical use in 2000, demonstrated significant efficacy against these resistant strains scirp.orgebsco.comtoku-e.comtaylorandfrancis.comscirp.orgnih.govnih.govnih.gov.

Research has focused on developing next-generation oxazolidinones to overcome emerging resistance and improve potency. For instance, LCB01-0648 has shown four to eight-fold greater activity than linezolid against susceptible and resistant staphylococci, streptococci, and enterococci, including MRSA and VRE, and also exhibits potent activity against linezolid-resistant strains mdpi.com. Contezolid has demonstrated considerable activity against MRSA and VRE isolates, with MIC90 values of 0.5 and 1.0 μg/mL, respectively, showing similar or slightly better efficacy than linezolid and maintaining activity against strains with linezolid resistance genes nih.govfrontiersin.org. DA-7867 also displayed potent in vitro and in vivo activity against MRSA, VRE, and PRSP, with lower minimum inhibitory concentrations (MICs) compared to linezolid asm.org. Newer oxazolidinone families, such as the Rχ-01 series, have shown enhanced binding to the ribosomal A site and greater antibacterial activity against linezolid-resistant enterococci nih.gov.

Table 1: In Vitro Activity of Selected Oxazolidinones Against Gram-Positive Pathogens

| Compound | Target Pathogen | MIC90 (µg/mL) | Comparison to Linezolid (LZD) | Citation(s) |

| LCB01-0648 | MRSA | Not specified | 4-8x more active | mdpi.com |

| LCB01-0648 | VRE | Not specified | 4-8x more active | mdpi.com |

| Contezolid | MRSA | 0.5 | Similar or slightly better | nih.govfrontiersin.org |

| Contezolid | VRE | 1.0 | Similar or slightly better | nih.govfrontiersin.org |

| DA-7867 | MRSA | ≤0.78 | 4-fold lower MIC | asm.org |

| DA-7867 | VRE | ≤0.78 | 16-fold lower MIC | asm.org |

The growing threat of multidrug-resistant tuberculosis (MDR-TB) has spurred research into novel therapeutic agents, including oxazolidinones mjima.orgfrontiersin.orgnih.govresearchgate.net. Linezolid has been repurposed and included in regimens for MDR-TB and extensively drug-resistant TB (XDR-TB) due to its efficacy mjima.orgnih.gov. However, linezolid's use is associated with adverse effects like myelosuppression and mitochondrial toxicity, driving the search for better-tolerated alternatives frontiersin.orgnih.govresearchgate.net.

Tedizolid, a second-generation oxazolidinone, exhibits strong intracellular antimycobacterial activity and has shown stronger activity against both drug-susceptible TB (DS-TB) and MDR-TB strains than linezolid, with fewer observed hematological toxicities mjima.orgfrontiersin.org. Sutezolid (SZD) also demonstrates better anti-TB activity and a higher safety profile compared to linezolid frontiersin.orgresearchgate.net. Delpazolid (LCB01-0371) has shown promising in vitro activity against MDR-TB isolates, with an MIC90 of 0.5 μg/mL, which is lower than linezolid's MIC90 of 1.0 μg/mL, and possesses good pharmacokinetic parameters and a favorable safety profile frontiersin.orgnih.gov. TBI-223, another novel oxazolidinone, has demonstrated a superior preclinical safety profile to linezolid and may offer comparable clinical efficacy with improved safety asm.org.

Table 2: Comparative Activity of Oxazolidinones Against Mycobacterium tuberculosis

| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) | Comparison to Linezolid (LZD) | Citation(s) |

| Sutezolid | 0.5 | Not specified | Comparable | frontiersin.org |

| Tedizolid | 0.125 | Not specified | Better | frontiersin.org |

| Delpazolid | 2 | 4 | Weaker | frontiersin.org |

| Linezolid | 0.5 | Not specified | - | frontiersin.org |

Note: MIC values for Delpazolid are against Mtb reference strains, while comparisons are drawn from studies on clinical isolates.

Neurological Disorder Management: Advancements in Anticonvulsant Therapies

Oxazolidine (B1195125) derivatives have emerged as compounds with potential applications in managing neurological disorders, particularly epilepsy, due to their anticonvulsant properties nih.govontosight.aiontosight.airesearchgate.netresearchgate.netresearchgate.netajrconline.orgnih.govresearchgate.netnih.gov. Research suggests these compounds may exert their effects by modulating neurotransmitter systems, such as interacting with serotonin (B10506) (5-HT) receptors researchgate.netresearchgate.net.

Specific derivatives have shown notable anticonvulsant activity in preclinical models. Compound PH192, a novel oxazolidinone derivative, demonstrated significant anticonvulsant effects in rats and mice, protecting against pentylenetetrazole (PTZ)-induced seizures and 6 Hz-induced seizures with efficacy comparable to established antiepileptic drugs like phenytoin (B1677684) and levetiracetam (B1674943), while exhibiting minimal central nervous system side effects nih.gov. Similarly, PH084, a triazolyl oxazolidinone derivative, was found to depress excitatory synaptic transmission and reduce action potential firing frequency, suggesting potential anticonvulsant activity nih.gov. Other synthesized derivatives, such as compounds 1, 2, 5, 7, 9, and 10 from one study, exhibited significant anticonvulsant activity in maximal electroshock (MES) tests, with compound 1 being particularly potent and showing comparable activity to levetiracetam in the 6-Hz seizure test researchgate.net. Derivatives from another series showed protection in MES tests and displayed interactions with 5-HT1A and 5-HT2A receptors researchgate.net.

Table 3: Anticonvulsant Activity of Selected Oxazolidinone Derivatives

| Compound | Seizure Model | ED50 (mg/kg) | Protective Index (TD50/ED50) | Citation(s) |

| PH192 (mice) | 6 Hz stimulation | 34.5 | >14.7 | nih.gov |

| PH192 (rats) | MES | ~90 | Not specified | nih.gov |

| PH192 (rats) | PTZ-induced | 100 | Not specified | nih.gov |

| Compound 1 (5-cyclopropyl-5-phenyl-imidazolidine-2,4-dione) | MES (mice) | 5.76 | Not specified | researchgate.net |

| Compound 1 (mice) | 6-Hz seizure test | 26.06 | Not specified | researchgate.net |

Diabetes Mellitus Treatment through Insulin (B600854) Sensitization

While thiazolidinediones (TZDs) are well-established as insulin sensitizers used in the management of type 2 diabetes nih.govpharmacytimes.commdpi.com, research has also explored the potential of 2,4-oxazolidinedione derivatives in this area researchgate.net. These compounds, structurally related to TZDs, are being investigated for their ability to improve insulin sensitivity, a key factor in managing diabetes nih.govmdpi.comresearchgate.net. Further research is ongoing to fully elucidate their mechanisms and therapeutic utility in this context.

Emerging Roles in Antiviral and Antifungal Chemotherapy

Oxazolidine derivatives are also being investigated for their potential in antiviral and antifungal chemotherapy ajrconline.orgontosight.ai. Some studies indicate these compounds possess antiviral properties ontosight.aiontosight.ai and antifungal activities ajrconline.orgontosight.ai. While specific oxazolidinone compounds with detailed antiviral or antifungal profiles are less extensively detailed in the provided literature compared to their antibacterial applications, the scaffold's versatility suggests potential in these therapeutic areas as well.

Exploratory Applications in Anti-inflammatory and Antineoplastic Research

Beyond their antimicrobial and neurological applications, this compound derivatives are being explored for anti-inflammatory and antineoplastic (anticancer) activities nih.govresearchgate.netresearchgate.netajrconline.orgrsc.org. Certain oxazolidinone derivatives have demonstrated anti-inflammatory potential researchgate.netajrconline.orgrsc.org.

In the realm of oncology, linezolid has shown promising anticancer effects. It has been observed to inhibit colon cancer cell growth and induce apoptosis when combined with oxaliplatin, a mechanism attributed to mitochondrial dysfunction and increased reactive oxygen species (ROS) mdpi.com. Linezolid also exhibited potential against prostate, breast, and gallbladder cancer cell lines, with pro-apoptotic effects linked to the downregulation of anti-apoptotic genes like Bcl-xL and Bcl-2, and inhibition of the Akt signaling pathway mdpi.com. Furthermore, specific oxazolidinone derivatives, such as 5-(carbamoylmethylene)-oxazolidin-2-ones, have shown anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines researchgate.net.

Mechanisms of Resistance and Strategies for Overcoming Resistance to Oxazolidinones

Ribosomal Mutations and Alterations in 23S rRNA

The principal mechanism of resistance to oxazolidinones involves mutations in the 23S ribosomal RNA (rRNA), a key component of the large ribosomal subunit. asm.org These antibiotics function by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, inhibiting protein synthesis. oup.comresearchgate.net Mutations in the V domain of the 23S rRNA gene can alter the drug-binding site, reducing the affinity of the oxazolidinone for its target and thereby conferring resistance. asm.orgnih.gov

Research has identified several key mutations within the central loop of domain V of 23S rRNA that are responsible for the resistance phenotype. asm.orgnih.gov The most frequently observed mutation in clinical isolates is G2576U (using Escherichia coli numbering). nih.gov Other significant mutations include G2032A, T2500A, and U2504A. researchgate.netnih.govnih.gov Studies using E. coli have shown that engineered G2032A, G2032U, G2032C, and G2447U substitutions all confer resistance. asm.org

The degree of resistance conferred is not simply related to the proximity of the mutation to the drug binding site. For instance, the G2576U mutation, which causes a significant decrease in susceptibility, is located 7.9 Å from the bound linezolid (B1675486) molecule. researchgate.net In contrast, mutations at nucleotides closer to the drug, such as A2503G, U2504G, and G2505A, result in smaller decreases in susceptibility. researchgate.net Furthermore, the combination of certain mutations can have a synergistic effect on resistance levels. Double mutations such as G2032A-C2499A and G2032A-U2504G have been shown to produce remarkable synergistic effects on linezolid resistance when compared to the individual single mutations. researchgate.net

Table 1: Selected 23S rRNA Mutations Associated with Oxazolidinone Resistance This table is interactive. You can sort and filter the data.

| Mutation (E. coli numbering) | Location Relative to Binding Site | Effect on Susceptibility | Reference |

|---|---|---|---|

| G2032A | Domain V, Central Loop | Confers resistance | asm.orgnih.gov |

| G2447U | Domain V, Central Loop | Confers resistance | asm.org |

| A2503G | Proximal to drug | Small decrease | researchgate.net |

| U2504G | Proximal to drug | Small decrease | researchgate.net |

| G2505A | Proximal to drug | Small decrease | researchgate.net |

| G2576U | 7.9 Å from drug | Largest decrease for single mutation | researchgate.netnih.gov |

| G2032A-C2499A | - | Synergistic increase in resistance | researchgate.net |

| G2032A-U2504G | - | Synergistic increase in resistance | researchgate.net |

In addition to mutations in the 23S rRNA, alterations in ribosomal proteins L3 and L4 have also been associated with reduced susceptibility to oxazolidinones. researchgate.netnih.gov

Role of Cfr Methyltransferase Gene in Oxazolidinone Resistance

A second critical mechanism of resistance is the acquisition of the transferable chloramphenicol-florfenicol resistance (cfr) gene. oup.comoup.com The cfr gene encodes an RNA methyltransferase that modifies an adenosine (B11128) residue at position A2503 in the 23S rRNA. oup.comoup.com This methylation, specifically at the C-8 position of A2503, interferes with the binding of several classes of antibiotics that target the PTC. nih.govasm.org

The Cfr-mediated modification confers a multidrug resistance phenotype known as PhLOPSA, which includes resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A. oup.comasm.org The presence of the cfr gene can substantially reduce the susceptibility of bacteria to these drugs. asm.org The gene is often located on mobile genetic elements like plasmids, which facilitates its spread between different bacterial species and genera. oup.comasm.org

The impact of Cfr methylation on oxazolidinone binding is influenced by the specific structure of the drug molecule. For example, oxazolidinones with a C-5 acetamide (B32628) group, like linezolid, show significantly reduced potency against strains carrying the cfr gene. researchgate.net It is proposed that substantial steric hindrance occurs between the acetamide group and the methyl group added to A2503, which likely reduces binding affinity. researchgate.net In contrast, compounds with different substituents at the C-5 position, such as a hydroxymethyl or a 1,2,3-triazole group, retain more activity against cfr-positive strains. researchgate.net

While the cfr gene typically confers resistance, some studies have reported instances where its presence in certain bacterial strains, such as Enterococcus faecalis, did not result in elevated minimum inhibitory concentrations (MICs) for linezolid, despite the gene being transcribed and the protein being produced. oup.comoup.com This suggests that the expression of Cfr-mediated resistance can be dependent on the host bacterium's genetic background. oup.com

Development of New Oxazolidinedione Analogs to Circumvent Resistance

The rise of resistance has spurred the development of new oxazolidinedione analogs designed to be effective against resistant strains. nih.gov Strategies focus on modifying the core oxazolidinone structure to improve potency and overcome known resistance mechanisms. nih.govresearchgate.net

One key approach involves altering the A-ring C-5 substituent. As Cfr-mediated resistance is linked to steric hindrance with the C-5 acetamide group of linezolid, new analogs have been developed with alternative groups at this position. researchgate.net Research has shown that replacing the acetamide with groups like a 1,2,3-triazole or a hydroxymethyl group can help retain activity against cfr-positive strains. researchgate.net

Furthermore, hybrid molecules that combine the oxazolidinone scaffold with other antibacterial classes are being explored. researchgate.net A notable example is a hybrid of oxazolidinone and quinolone, which aims to overcome the intrinsic resistance of many Gram-negative bacteria to oxazolidinones. researchgate.net Other novel approaches include the development of fused tricyclic oxazolidinones and analogs with different heterocyclic moieties at the C-5 position of the oxazolidinone ring. researchgate.net These structural modifications aim to create compounds that can effectively bind to the ribosome even in the presence of resistance-conferring mutations or modifications. nih.gov

Table 2: Comparison of Oxazolidinone Analogs This table is interactive. You can sort and filter the data.

| Compound | Key Structural Feature | Activity Against cfr Strains | Reference |

|---|---|---|---|

| Linezolid | C-5 acetamide group | Reduced activity | researchgate.net |

| Radezolid (RX-1741) | Optimized C- and D-rings | - | researchgate.net |

| Torezolid (TR-700) | Optimized C- and D-rings | - | researchgate.net |

| TR-700 Analog | C-5 1,2,3-triazole group | Retained activity | researchgate.net |

| TR-700 Analog | C-5 hydroxymethyl group | Retained activity | researchgate.net |

Computational Chemistry and Molecular Modeling in 2,4 Oxazolidinedione Research

Ligand-Based Molecular Modeling Approaches

Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown or not well-defined. These approaches rely on the analysis of a set of molecules with known activities to derive a model that predicts the activity of new, untested compounds. The fundamental principle is that molecules with similar structures are likely to exhibit similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are developed by correlating physicochemical descriptors of molecules with their experimentally determined activities. ijnrd.org These descriptors can quantify various molecular properties, including electronic (e.g., charge distribution), hydrophobic (e.g., logP), steric (e.g., molar refractivity), and topological characteristics. ijnrd.org

In a study on benzylidene oxazolidinedione and thiazolidinedione derivatives as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a QSAR model was developed for a series of 49 compounds. medcraveonline.com The biological activity data, originally as half-maximal inhibitory concentrations (IC50), were converted to pIC50 (-log IC50) values for the analysis. medcraveonline.com The dataset was divided into a training set of 37 compounds to build the model and a test set of 12 compounds to validate its predictive power. medcraveonline.com The resulting QSAR model helps in forecasting the inhibitory activity of new derivatives, guiding the synthesis of more potent inhibitors for androgen-dependent diseases. medcraveonline.com

Table 1: Key Molecular Descriptors Used in QSAR Analysis

| Descriptor Type | Examples | Description |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic aspects of the molecule, influencing electrostatic interactions. |

| Hydrophobic | LogP, Water solubility | Quantifies the lipophilicity of a molecule, which affects its absorption, distribution, and transport. |

| Steric | Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule, which is crucial for fitting into a receptor's binding site. |

| Topological | Connectivity indices, Wiener index | Numerical descriptors of molecular topology, representing the arrangement of atoms and bonds. |

This table provides an overview of common descriptor types used in QSAR studies to correlate molecular structure with biological activity.

Three-dimensional QSAR (3D-QSAR) studies extend the principles of QSAR by considering the three-dimensional properties of molecules. These methods evaluate the steric and electrostatic fields surrounding a set of aligned molecules to determine which spatial properties are critical for biological activity. Two of the most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the molecules and a probe atom placed on a 3D grid. CoMSIA, in addition to steric and electrostatic fields, also calculates hydrophobic, and hydrogen bond donor/acceptor fields, often providing a more detailed understanding of the structure-activity relationship.

A 3D-QSAR study was conducted on a series of N-aryl-oxazolidinone-5-carboxamide derivatives to identify potent anti-HIV-1 integrase ligands. tandfonline.com The study generated predictive models with a high cross-validated q² value of 0.6953 and a predictive r² of 0.7499, indicating a robust model. tandfonline.com The resulting contour maps from the CoMFA and CoMSIA analyses provide a visual representation of the regions where modifications to the 2,4-oxazolidinedione scaffold would likely lead to an increase or decrease in activity. For instance, the electrostatic contour maps might indicate that a positive charge is favored in one region, while a negative charge is preferred in another, guiding the placement of specific functional groups. nih.gov

Structure-Based Molecular Modeling Approaches

Structure-based approaches are employed when the 3D structure of the biological target, such as a protein or nucleic acid, is available, typically from X-ray crystallography or NMR spectroscopy. These methods simulate the interaction between the ligand (e.g., a this compound derivative) and its target at an atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. The top-ranked poses represent the most likely binding modes.

Docking studies are crucial for understanding the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For example, in the design of novel oxadiazole-based thiazolidine-2,4-diones as Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) agonists, molecular docking was used to predict how these compounds bind to the PPAR-γ ligand-binding domain. nih.gov Similarly, docking simulations have been performed on thiazolidine-2,4-dione derivatives targeting enzymes like EGFRT790M and VEGFR-2 in cancer research. nih.gov These simulations can reveal key amino acid residues in the active site that are critical for binding, providing a roadmap for designing derivatives with improved affinity and selectivity.

Table 2: Example of Molecular Docking Results for a Hypothetical this compound Derivative

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Enzyme A | -8.5 | Tyr123, Ser245 | Hydrogen Bond |

| Phe301, Leu305 | Hydrophobic Interaction | ||

| Receptor B | -7.2 | Asp98 | Electrostatic (Salt Bridge) |

This interactive table illustrates typical output from a molecular docking simulation, showing the predicted binding energy and the specific interactions between a ligand and its biological target.

The scoring functions used in molecular docking provide an estimate of the binding free energy, which indicates the strength of the interaction between the ligand and the target. jbiochemtech.com While these scores are useful for ranking potential ligands, more accurate methods are often employed for a more quantitative assessment. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to rescore docking poses to improve the prediction of binding affinities. nih.gov

Molecular Dynamics (MD) simulations offer a powerful tool to study the conformational dynamics of the ligand-receptor complex over time. researchgate.net By simulating the movements of atoms, MD can provide insights into the stability of the binding pose, the flexibility of the binding site, and the role of water molecules in the interaction. This dynamic picture complements the static view provided by molecular docking. researchgate.net

Biological targets, particularly macromolecules like RNA, are not static entities but are inherently flexible. Traditional docking to a single, rigid receptor structure can fail to account for this flexibility. Ensemble docking is an advanced technique that addresses this limitation by docking ligands against a collection (an ensemble) of different receptor conformations, which can be generated from MD simulations or experimental structures. nih.govnih.gov This approach provides a more realistic model of the binding process and can improve the accuracy of virtual screening campaigns. nih.gov

The development of accurate force fields is critical for all molecular modeling simulations. A force field is a set of parameters used to calculate the potential energy of a system of atoms. For RNA-ligand systems, specialized force fields are often required to accurately model the complex electrostatics and conformational properties of nucleic acids. The application of appropriate force fields in both docking and MD simulations is essential for obtaining reliable predictions about the binding and dynamics of this compound derivatives with RNA targets.

Prediction and Evaluation of Biological Activities through In Silico Methods

In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, have been pivotal in predicting and evaluating the biological activities of this compound derivatives, guiding the synthesis of novel and more potent agents.

Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand to its target protein. nih.gov For instance, a series of oxazolidinone compounds were synthesized and subjected to molecular docking studies to understand their interactions with the receptor protein, revealing the most likely binding modes. researchgate.net In the context of antibacterial activity, molecular docking has been used to investigate the interactions of oxazolidinone derivatives with the bacterial ribosome, their primary target. qut.edu.au These studies help in understanding how structural modifications to the oxazolidinone scaffold influence binding to the 23S rRNA component of the 50S subunit, ultimately affecting protein synthesis and bacterial growth. qut.edu.au Similarly, docking studies have been instrumental in exploring the potential of oxazolidinone-based ligands for other targets, such as the sigma 2 receptor, by elucidating their binding patterns and conformations within the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful computational tool that establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchgate.net QSAR models for oxazolidinone derivatives have been developed to predict their antibacterial activity. researchgate.net These models utilize various molecular descriptors, such as constitutional, topological, and quantum chemical parameters, to correlate with the observed biological activity. researchgate.net Both linear (e.g., Partial Least Squares) and non-linear (e.g., Artificial Neural Networks) models have been employed, with non-linear models often showing superior predictive ability. researchgate.net Such studies provide valuable insights into the physicochemical properties that govern the antibacterial potency of oxazolidinones, aiding in the design of new derivatives with enhanced efficacy. researchgate.net For example, QSAR studies on thiazolidine-2,4-dione derivatives, a structurally related class, have successfully identified key physicochemical properties required for high antihyperglycemic activity. nih.govijpsonline.com

The application of these in silico methods extends to the prediction of other biological activities as well. For instance, the anticonvulsant potential of novel oxazolidinone derivatives has been investigated using in vitro screening and further supported by computational analyses to understand their mechanism of action. nih.govnih.gov These studies suggest that the oxazolidinone pharmacophore has significant potential for the discovery of new antiepileptic drugs. nih.gov

Below is a table summarizing representative in silico studies on this compound and its analogs:

| In Silico Method | Biological Target/Activity | Key Findings | Reference Compound(s) |

| Molecular Docking | Bacterial Ribosome (Antibacterial) | Identified key interactions with the 23S rRNA; demonstrated the importance of the oxazolidinone core for binding. | Linezolid (B1675486) and its analogues |

| Molecular Docking | Sigma 1 and Sigma 2 Receptors | Elucidated binding patterns and conformations of oxazolidinone-based ligands, aiding in the design of selective ligands. | γ-butyrolactone and oxazolidinone based ligands |

| QSAR | Antibacterial Activity | Developed linear and non-linear models to predict activity based on molecular descriptors; highlighted the importance of specific structural features for potency. | Oxazolidinone antibacterial agents |

| Molecular Docking | Peroxisome proliferator-activated receptor-γ (PPAR-γ) | Investigated binding modes and free energies of thiazolidine-2,4-dione derivatives to predict antidiabetic activity. | Pioglitazone (B448) and novel derivatives |

Chemical-Protein Interaction Network Analysis

While specific, large-scale chemical-protein interaction network analyses solely focused on this compound are not extensively detailed in the provided context, the principles of this approach are highly relevant to understanding its mechanism of action. For any given drug, including those with a this compound core, a protein-protein interaction (PPI) network can be constructed for its known targets. researchgate.net Analyzing the topological features of these targets within the broader human PPI network can reveal important information. nih.gov For example, it can help to identify whether drug targets are "hub" proteins (highly connected) or "bridge" proteins, which can have implications for the drug's specificity and potential for off-target effects. nih.gov

In the context of this compound-based anticonvulsants, for example, some derivatives have been shown to modulate the GABA-A receptor. mdpi.commdpi.com A chemical-protein interaction network analysis could be used to explore other potential targets involved in neuronal excitability that might interact with these compounds. This could lead to the identification of novel mechanisms of action or polypharmacological effects that contribute to their anticonvulsant activity.

The construction of such networks involves integrating data from various sources, including experimental binding assays, computational predictions, and literature mining. The resulting network can then be analyzed to identify key nodes (proteins) and modules (groups of interacting proteins) that are significantly affected by the compound. This can provide a more holistic understanding of the drug's effects on cellular pathways and processes. The analysis of drug target networks can reveal that targets are not randomly distributed but often belong to specific topological structures within the PPI network. nih.gov

The following table outlines the conceptual application of chemical-protein interaction network analysis to this compound research:

| Network Component | Description | Potential Application to this compound |

| Nodes | Proteins in the network. | Known targets of this compound derivatives (e.g., bacterial ribosomal proteins, GABA-A receptor subunits) and other interacting proteins. |

| Edges | Interactions between proteins. | Experimentally verified or predicted protein-protein interactions. |

| Topological Features | Degree, betweenness centrality, clustering coefficient. | Identifying the importance and role of this compound targets within the cellular network. |

| Module Analysis | Identifying densely connected subnetworks. | Revealing biological pathways or complexes that are significantly modulated by this compound derivatives. |

Advanced Analytical Techniques for 2,4 Oxazolidinedione Research

Chromatographic Separations for Oxazolidinedione Analysis